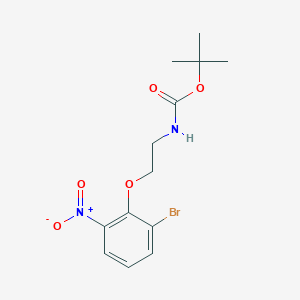
Carboxy Fluorescein-PEG3-Azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxy Fluorescein-PEG3-Azide: is a fluorescent probe widely used in biological and chemical research. It consists of a fluorescein core, a polyethylene glycol (PEG) linker, and an azide group, making it a versatile tool for labeling and imaging applications.
Synthetic Routes and Reaction Conditions:
Fluorescein Derivative Synthesis: The synthesis begins with fluorescein, which undergoes a series of reactions to introduce the carboxy group.
PEGylation: The fluorescein derivative is then reacted with polyethylene glycol (PEG) to form the PEG linker.
Azide Introduction: Finally, the azide group is introduced at the terminal end of the PEG linker.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes, ensuring purity and consistency through rigorous quality control measures. Advanced purification techniques such as chromatography are employed to achieve high-purity final products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The azide group can participate in substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Copper(I) catalysts, azide-alkyne cycloaddition conditions.
Major Products Formed:
Oxidation: Carboxylic acids, hydroxylated derivatives.
Reduction: Amine derivatives, reduced fluorescein.
Substitution: Triazole derivatives, labeled biomolecules.
Aplicaciones Científicas De Investigación
Chemistry: Carboxy Fluorescein-PEG3-Azide is used in fluorescence spectroscopy and as a fluorescent tag in chemical assays. Biology: It is employed in cell labeling, imaging, and tracking cellular processes. Medicine: The compound is used in diagnostic imaging and drug delivery studies. Industry: It finds applications in proteomics and biochemical research.
Mecanismo De Acción
The compound exerts its effects primarily through its fluorescent properties. The fluorescein core absorbs light and emits fluorescence, which can be detected and quantified. The azide group allows for specific labeling of biomolecules through click chemistry reactions, targeting specific molecular pathways.
Comparación Con Compuestos Similares
Fluorescein Isothiocyanate (FITC): Similar fluorescent properties but lacks the PEG linker and azide group.
Rhodamine: Another fluorescent dye, but with different spectral properties.
Alexa Fluor: A series of fluorescent dyes with varying properties.
Uniqueness: Carboxy Fluorescein-PEG3-Azide stands out due to its combination of a PEG linker and azide group, which enhances its solubility and reactivity, making it a versatile tool for various applications.
Propiedades
Fórmula molecular |
C29H28N4O9 |
|---|---|
Peso molecular |
576.6 g/mol |
Nombre IUPAC |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C29H28N4O9/c30-33-32-8-10-39-12-14-40-13-11-38-9-7-31-27(36)18-1-4-22-21(15-18)28(37)42-29(22)23-5-2-19(34)16-25(23)41-26-17-20(35)3-6-24(26)29/h1-6,15-17,34-35H,7-14H2,(H,31,36) |
Clave InChI |
ZIMAZYOZIYBRJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15338494.png)
![6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(4-oxo-1H-pyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide](/img/structure/B15338509.png)
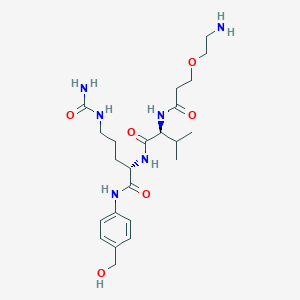
![Bis[(perchlorophenyl)thio]methane](/img/structure/B15338517.png)
![[(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B15338519.png)
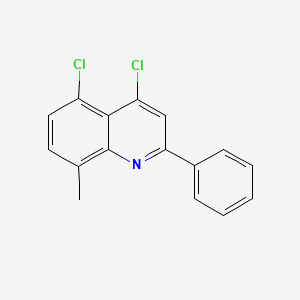
![2-Chloro-6,6-dimethyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyridazino[3,4-b][1,4]oxazine](/img/structure/B15338529.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15338530.png)
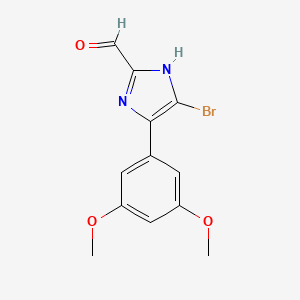
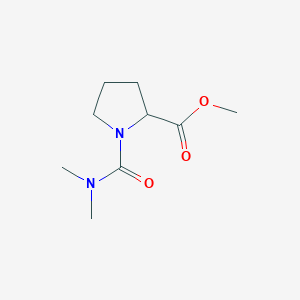
![[2-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B15338545.png)

![N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester](/img/structure/B15338551.png)
